2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1223836-61-0
VCID: VC4577629
InChI: InChI=1S/C16H12BrFN4O3S3/c17-12-5-6-14(27-12)28(24,25)11-7-20-16(22-15(11)19)26-8-13(23)21-10-3-1-9(18)2-4-10/h1-7H,8H2,(H,21,23)(H2,19,20,22)
SMILES: C1=CC(=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br)F
Molecular Formula: C16H12BrFN4O3S3
Molecular Weight: 503.38

2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

CAS No.: 1223836-61-0

Cat. No.: VC4577629

Molecular Formula: C16H12BrFN4O3S3

Molecular Weight: 503.38

* For research use only. Not for human or veterinary use.

2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide - 1223836-61-0

Specification

CAS No. 1223836-61-0
Molecular Formula C16H12BrFN4O3S3
Molecular Weight 503.38
IUPAC Name 2-[4-amino-5-(5-bromothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C16H12BrFN4O3S3/c17-12-5-6-14(27-12)28(24,25)11-7-20-16(22-15(11)19)26-8-13(23)21-10-3-1-9(18)2-4-10/h1-7H,8H2,(H,21,23)(H2,19,20,22)
Standard InChI Key DOMPJQSESRYBIM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br)F

Introduction

The compound 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a complex organic molecule that incorporates several functional groups, including a pyrimidine ring, a thiophene moiety, and an acetamide group. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and structural complexity.

Synthesis and Preparation Methods

The synthesis of such a compound typically involves multiple steps, including the formation of the pyrimidine and thiophene rings, introduction of the sulfonyl group, and attachment of the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for successful synthesis.

Synthetic Steps

  • Pyrimidine Ring Formation: This might involve condensation reactions between appropriate precursors.

  • Thiophene Ring Bromination: Introduction of a bromine atom onto the thiophene ring.

  • Sulfonylation: Attachment of the sulfonyl group to the thiophene ring.

  • Acetamide Formation: Coupling of the pyrimidine-sulfanyl moiety with the N-(4-fluorophenyl)acetamide group.

Biological and Medical Applications

Compounds with similar structures are often investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide would depend on its ability to interact with biological targets, such as enzymes or receptors.

Potential Applications

  • Pharmaceuticals: As a potential lead compound for drug development.

  • Biological Research: Used as a tool to study cellular processes and signaling pathways.

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